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Compound of Interest

Compound Name:
4-Nitrophenyl-beta-D-

galactopyranoside

Cat. No.: B017913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of p-Nitrophenyl-β-D-

galactopyranoside (PNPG) as a chromogenic substrate for the quantification of β-galactosidase

activity. This document details the underlying biochemical principles, experimental protocols,

and relevant kinetic data to facilitate the accurate and reproducible use of PNPG in research

and drug development settings.

Introduction to PNPG and the β-Galactosidase
Reaction
p-Nitrophenyl-β-D-galactopyranoside (PNPG) is a synthetic glycoside that serves as a

chromogenic substrate for β-galactosidase enzymes (EC 3.2.1.23). The core principle of the

PNPG-based assay lies in the enzymatic cleavage of the β-glycosidic bond in the colorless

PNPG molecule. This hydrolysis reaction yields two products: D-galactose and p-nitrophenol.

[1] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which

exhibits a distinct yellow color that can be quantified spectrophotometrically by measuring its

absorbance at or near 420 nm. The intensity of the yellow color is directly proportional to the

amount of p-nitrophenol produced, which in turn corresponds to the activity of the β-

galactosidase enzyme.
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A closely related and more commonly documented substrate is o-Nitrophenyl-β-D-

galactopyranoside (ONPG). Both substrates function on the same principle, differing only in the

position of the nitro group on the phenyl ring, which results in slight differences in their kinetic

parameters and the maximal absorbance wavelength of the resulting nitrophenol.

Physicochemical Properties of PNPG
A clear understanding of the physical and chemical characteristics of PNPG is essential for its

proper handling, storage, and use in enzymatic assays.

Property Value

Chemical Formula C₁₂H₁₅NO₈

Molecular Weight 301.25 g/mol

Appearance Off-white to light yellow crystalline powder

Solubility

Soluble in water, warm ethanol, and methanol.

Stock solutions are often prepared in organic

solvents like Dimethylformamide (DMF) or

Dimethyl sulfoxide (DMSO) to overcome limited

aqueous solubility.

Storage

Solid PNPG should be stored at -20°C,

protected from light. Stock solutions can be

stored at -20°C for several months; it is

advisable to prepare aliquots to avoid repeated

freeze-thaw cycles.

Quantitative Data: Kinetic Parameters of β-
Galactosidase
The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are critical

parameters for characterizing enzyme-substrate interactions. While extensive data is available

for the substrate ONPG, specific kinetic data for PNPG is less commonly reported. The

following tables summarize available kinetic data for β-galactosidase from various sources with

both PNPG and ONPG for comparative purposes.
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Table 1: Kinetic Parameters for β-Galactosidase with PNPG

Enzyme
Source

Km (mM)

Vmax
(μmol/min/mg
or
mmol/min/mg)

Optimal pH
Optimal
Temperature
(°C)

Rhizomucor sp. 0.66
22.4

(mmol/min/mg)
4.5 60

Note: Data for PNPG with commonly used β-galactosidases from E. coli and A. oryzae is not

readily available in the reviewed literature.

Table 2: Kinetic Parameters for β-Galactosidase with ONPG (for comparison)

Enzyme
Source

Km (mM)
Vmax (units as
reported)

Optimal pH
Optimal
Temperature
(°C)

Aspergillus

oryzae
0.800 0.0864 (A/min) 7.5 Not Specified

Thermotoga

maritima
0.33

79.6 (μmol

oNP/min/mg)
6.5 80-85

Lactobacillus

plantarum
6.644

147.5

(μmol/min/mg)
6.5 50

Lactiplantibacillu

s plantarum
27.3757 0.2592 (U/min) 7.0 37

Experimental Protocols
This section provides a detailed methodology for performing a standard β-galactosidase assay

using PNPG as a substrate. The protocol is a synthesis of common practices and can be

adapted based on the specific enzyme and experimental setup.

Reagent Preparation
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Assay Buffer: 100 mM sodium phosphate buffer, pH 7.3, containing 1 mM MgCl₂ and 50 mM

β-mercaptoethanol. The optimal pH may vary depending on the enzyme source (see Table 1

& 2).

PNPG Stock Solution: Prepare a 10 mM stock solution of PNPG in a suitable solvent such

as water, DMF, or DMSO. Due to the limited aqueous solubility of PNPG, gentle warming or

the use of co-solvents may be necessary. Ensure the final concentration of any organic

solvent in the assay is low (typically <1%) to avoid enzyme inhibition.

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃). This solution raises the pH, which stops the

enzymatic reaction and maximizes the color development of the p-nitrophenolate ion.

Enzyme Solution: Prepare a dilution of the β-galactosidase enzyme in the assay buffer. The

optimal concentration will depend on the activity of the enzyme preparation and should be

determined empirically to ensure the reaction rate is linear over the desired time course.

Standard Assay Procedure (96-well plate format)
Prepare Reaction Plate: To each well of a 96-well microplate, add the components in the

following order:

X μL of Assay Buffer

Y μL of Enzyme Solution (or cell lysate)

Make up the volume to 180 μL with Assay Buffer.

Include appropriate controls:

Blank (No Enzyme): 180 μL of Assay Buffer.

Substrate Blank: 180 μL of Assay Buffer (to which PNPG will be added).

Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C)

for 5-10 minutes to ensure temperature equilibration.

Initiate Reaction: Add 20 μL of the 10 mM PNPG stock solution to each well (for a final

concentration of 1 mM). Mix gently by pipetting or using a plate shaker.
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Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 15-60

minutes). The incubation time should be sufficient to allow for measurable color development

but short enough to remain within the linear range of the reaction.

Stop Reaction: Add 50 μL of 1 M Na₂CO₃ to each well to stop the reaction.

Measure Absorbance: Read the absorbance of each well at 420 nm using a microplate

reader.

Calculation of Enzyme Activity
The activity of β-galactosidase can be calculated using the Beer-Lambert law:

Activity (μmol/min/mL) = (ΔA₄₂₀ × Total Volume) / (ε × Pathlength × Incubation Time × Enzyme

Volume)

Where:

ΔA₄₂₀: The change in absorbance at 420 nm (Absorbance of sample - Absorbance of blank).

Total Volume: The final volume of the reaction mixture in the well (in mL).

ε (Molar Extinction Coefficient of p-nitrophenol): The value is pH-dependent. A commonly

used value for p-nitrophenol at alkaline pH is 18,300 M⁻¹cm⁻¹.

Pathlength: The light pathlength through the well (in cm). This is typically provided by the

microplate reader manufacturer or can be determined empirically.

Incubation Time: The duration of the enzymatic reaction (in minutes).

Enzyme Volume: The volume of the enzyme solution added to the well (in mL).

Mandatory Visualizations
Enzymatic Reaction of β-Galactosidase with PNPG
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Caption: Enzymatic cleavage of PNPG by β-galactosidase and subsequent color development.

Experimental Workflow for PNPG Assay
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Caption: Step-by-step workflow for a typical PNPG-based β-galactosidase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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